3,6-Dimethylbenzofuran-5-ol
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Overview
Description
3,6-Dimethylbenzofuran-5-ol is an organic compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of two methyl groups at the 3rd and 6th positions and a hydroxyl group at the 5th position on the benzofuran ring. Benzofuran derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dimethylbenzofuran-5-ol typically involves the cyclization of appropriately substituted phenols. One common method is the use of trifluoroacetic anhydride (TFAA) to promote a [3,3]-sigmatropic rearrangement, which is effective for the preparation of benzofurans . Another method involves the use of hypervalent iodine reagents for the cyclization of ortho-hydroxystilbenes .
Industrial Production Methods
Industrial production of benzofuran derivatives often involves catalytic processes. For example, ruthenium-catalyzed cycloisomerization of benzannulated homo- and bis-homopropargylic alcohols can afford benzofurans in good yields . These methods are scalable and can be optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3,6-Dimethylbenzofuran-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or quinones.
Reduction: The compound can be reduced to form dihydrobenzofurans.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, especially at positions ortho and para to the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Friedel-Crafts alkylation and acylation reactions can be performed using aluminum chloride (AlCl₃) as a catalyst.
Major Products
The major products formed from these reactions include various substituted benzofurans, dihydrobenzofurans, and quinones, depending on the reaction conditions and reagents used .
Scientific Research Applications
3,6-Dimethylbenzofuran-5-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: Benzofuran derivatives are used in the production of pharmaceuticals, agrochemicals, and dyes.
Mechanism of Action
The mechanism of action of 3,6-Dimethylbenzofuran-5-ol involves its interaction with various molecular targets. For instance, benzofuran derivatives can inhibit enzymes such as phosphodiesterase (PDE) and exhibit antimicrobial activity by disrupting bacterial cell walls . The hydroxyl group in this compound can form hydrogen bonds with biological targets, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dimethylbenzofuran
- 5-Hydroxybenzofuran
- 6-Methylbenzofuran
Uniqueness
3,6-Dimethylbenzofuran-5-ol is unique due to the specific positioning of its methyl and hydroxyl groups, which can significantly influence its chemical reactivity and biological activity. The presence of the hydroxyl group at the 5th position allows for unique hydrogen bonding interactions, which can enhance its biological efficacy compared to other benzofuran derivatives .
Properties
Molecular Formula |
C10H10O2 |
---|---|
Molecular Weight |
162.18 g/mol |
IUPAC Name |
3,6-dimethyl-1-benzofuran-5-ol |
InChI |
InChI=1S/C10H10O2/c1-6-3-10-8(4-9(6)11)7(2)5-12-10/h3-5,11H,1-2H3 |
InChI Key |
IMABOBLFKQOVOD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1O)C(=CO2)C |
Origin of Product |
United States |
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